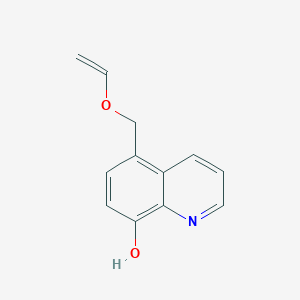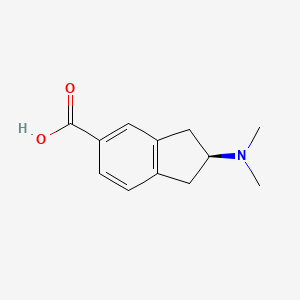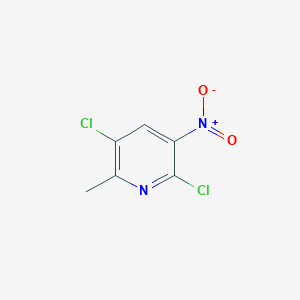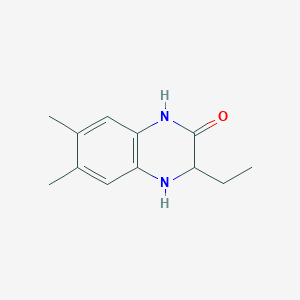
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol is an organic compound that features a unique structure combining an indene backbone with a dimethylamino group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol typically involves the reaction of 2,3-dihydro-1H-indene-4,5-diol with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group. The process can be summarized as follows:
Starting Materials: 2,3-dihydro-1H-indene-4,5-diol, formaldehyde, dimethylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The starting materials are mixed and heated under reflux conditions to promote the reaction. The product is then isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated indene derivative.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated indene derivatives.
Substitution: Various substituted indene derivatives depending on the electrophile used.
科学研究应用
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
作用机制
The mechanism by which 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol exerts its effects depends on its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form additional hydrogen bonds. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
相似化合物的比较
- 1-((Dimethylamino)methyl)naphthalene-2-ol
- 1-((Dimethylamino)methyl)benzene-2-ol
- 1-((Dimethylamino)methyl)anthracene-2-ol
Uniqueness: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol is unique due to its indene backbone, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-[(dimethylamino)methyl]-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)7-8-3-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,14-15H,3-4,7H2,1-2H3 |
InChI 键 |
AYTFWINRWVAOKT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1CCC2=C1C=CC(=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)



![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)
![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)







